Ethyl 3-(4-methoxybenzamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-methoxybenzamido)benzoate is an organic compound with the molecular formula C17H17NO4 It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a methoxybenzoyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4-methoxybenzoyl)amino]benzoate typically involves the reaction of 3-amino benzoic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of ethyl 3-[(4-methoxybenzoyl)amino]benzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is typically ensured through recrystallization and chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methoxybenzamido)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester and amide groups under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 3-(4-methoxybenzamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-methoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 3-(4-methoxybenzamido)benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: Similar structure but lacks the methoxybenzoyl group.
Ethyl 3-amino-4-methylbenzoate: Similar structure but has a methyl group instead of a methoxy group.
Ethyl 4-(dimethylamino)benzoate: Contains a dimethylamino group instead of a methoxybenzoyl group.
These comparisons highlight the unique structural features of ethyl 3-[(4-methoxybenzoyl)amino]benzoate, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
300827-74-1 |
---|---|
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32g/mol |
IUPAC Name |
ethyl 3-[(4-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H17NO4/c1-3-22-17(20)13-5-4-6-14(11-13)18-16(19)12-7-9-15(21-2)10-8-12/h4-11H,3H2,1-2H3,(H,18,19) |
InChI Key |
OEJKMZJZONDRLY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.